3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its two pyrazole rings, each substituted with a methyl group and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The methyl and isopropyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Coupling Reactions: The two pyrazole rings are then coupled through a nucleophilic substitution reaction, where one pyrazole ring acts as a nucleophile and the other as an electrophile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole rings, potentially converting them into pyrazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of pyrazolines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole rings can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine
- 3-methyl-1-(propan-2-yl)-1H-pyrazol-4-ylamine
Uniqueness
The uniqueness of 3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine lies in its dual pyrazole structure, which provides a versatile platform for various chemical modifications and applications. The presence of both methyl and isopropyl groups further enhances its chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H25N5 |
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Molecular Weight |
275.39 g/mol |
IUPAC Name |
3-methyl-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C15H25N5/c1-10(2)19-8-14(12(5)17-19)7-16-15-9-20(11(3)4)18-13(15)6/h8-11,16H,7H2,1-6H3 |
InChI Key |
DPBXGQLPMBIFOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC2=CN(N=C2C)C(C)C)C(C)C |
Origin of Product |
United States |
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